molecular formula C30H34N4O4 B8116082 5-TAMRA cadaverine

5-TAMRA cadaverine

Cat. No.: B8116082
M. Wt: 514.6 g/mol
InChI Key: GGMFTOCYWNYUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-TAMRA cadaverine, also known as Tetramethylrhodamine-5-carboxamide cadaverine, is a fluorescent dye commonly used in biochemical and molecular biology applications. It is a derivative of cadaverine, a naturally occurring polyamine, and is conjugated with the fluorescent dye tetramethylrhodamine (TAMRA). This compound is particularly useful for labeling proteins, peptides, and other biomolecules due to its bright orange fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TAMRA cadaverine involves the conjugation of cadaverine with tetramethylrhodamine. The process typically includes the following steps:

    Activation of Carboxylic Acid Group: The carboxylic acid group of tetramethylrhodamine is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

    Formation of Amide Bond: The activated carboxylic acid group reacts with the amine group of cadaverine to form a stable amide bond. This reaction is often facilitated by the presence of N-hydroxysuccinimide (NHS) esters.

    Purification: The resulting this compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including spectroscopic analysis and HPLC, are employed to verify the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-TAMRA cadaverine undergoes various chemical reactions, including:

    Substitution Reactions: The primary amine group of cadaverine can participate in nucleophilic substitution reactions with activated carboxylic acids or sulfonyl chlorides.

    Reduction Reactions: The Schiff base formed between this compound and aldehydes or ketones can be reduced to a stable amine derivative using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3).

Common Reagents and Conditions

    EDC or DCC: Used for activating carboxylic acid groups.

    NHS Esters: Facilitate the formation of stable amide bonds.

    Sodium Borohydride (NaBH4): Reduces Schiff bases to stable amine derivatives.

    Sodium Cyanoborohydride (NaCNH3): Another reducing agent for Schiff bases.

Major Products Formed

The major product formed from these reactions is the stable amide derivative of this compound, which retains its fluorescent properties and can be used for various labeling applications.

Scientific Research Applications

5-TAMRA cadaverine has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in the labeling of proteins, peptides, and nucleotides for fluorescence microscopy and flow cytometry.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes.

    Industry: Applied in the development of fluorescent bioconjugates for various industrial applications, including the production of biosensors and diagnostic kits.

Mechanism of Action

The mechanism of action of 5-TAMRA cadaverine involves its ability to form stable amide bonds with carboxylic acid groups on biomolecules. This conjugation allows the fluorescent dye to be covalently attached to proteins, peptides, and other biomolecules, enabling their visualization and analysis using fluorescence-based techniques. The molecular targets and pathways involved include the primary amine groups on cadaverine and the activated carboxylic acid groups on the target biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5(6)-TAMRA cadaverine: A mixture of isomers used for similar applications but may have different biological implications due to minor positional differences.

    Tetramethylrhodamine (TMR): Another fluorescent dye used for labeling biomolecules but without the cadaverine moiety.

    Fluorescein cadaverine: A similar compound with a different fluorescent dye (fluorescein) conjugated to cadaverine.

Uniqueness

5-TAMRA cadaverine is unique due to its bright orange fluorescence and its ability to form stable amide bonds with carboxylic acid groups. This makes it particularly useful for labeling and visualizing biomolecules in various scientific research applications. Its high purity and reproducibility make it a preferred choice for complex biological studies where consistency is critical.

Properties

IUPAC Name

5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMFTOCYWNYUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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